

Spectroscopic Profile of Aluminum Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum formate

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This technical guide provides a comprehensive overview of the spectroscopic data for **aluminum formate**, $\text{Al}(\text{HCOO})_3$, a versatile metal-organic framework with applications in catalysis and gas capture.^[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **aluminum formate** is summarized below, providing a quick reference for characteristic peaks and shifts.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
~3400	Broad, O-H stretching (adsorbed water)	[2]
1520, 1430	C=O stretching in formate	[2]
1090	C-H in-plane bending	[2]
904	Surface Al-OH deformation	[3]
850	C-O bending	[2]
556	Al-O stretching	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ¹³C NMR (MAS)

Chemical Shift (ppm)	Assignment	Reference
171.39	Carbonyl (C=O) in formate group	[4]
170.33	Carbonyl (C=O) in a different formate environment	[4]

Solid-State ²⁷Al NMR (MAS)

Chemical Shift (ppm)	Assignment	Reference
0.60	Octahedrally coordinated aluminum (AlO ₆)	[4]
-2.87	Octahedrally coordinated aluminum (AlO ₆)	[4]
-26.0	Octahedrally coordinated aluminum (AlO ₆)	[4]

Solid-State ^1H NMR (MAS)

Chemical Shift (ppm)	Assignment	Reference
~7.4	Formate proton (H-COO)	[5]
~5.0	Free water	[6]
~4.5	OH groups coupled to aluminum	[6]

Raman Spectroscopy

Raman Shift (cm^{-1})	Assignment	Reference
~2980	C-H stretching	[7]
~1600	C=O stretching	[7]
~1400	C-H bending	[7]
~1100	C-O stretching	[7]
~800	O-C-O bending	[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of solid **aluminum formate** are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method)

- Thoroughly grind a small amount of the **aluminum formate** sample to a fine powder using an agate mortar and pestle.
- Mix approximately 1-2 mg of the powdered sample with 100-200 mg of dry, IR-grade potassium bromide (KBr).

- Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[8]

Instrumentation and Data Acquisition

- Spectrometer: An Agilent Technologies Cary 600 series FTIR spectrometer or equivalent.[9]
- Technique: Transmission.
- Window Material: KBr.[9]
- Procedure:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet containing the sample in the holder.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

- Finely crush the solid **aluminum formate** sample into a homogeneous powder using a mortar and pestle to ensure efficient and stable magic angle spinning (MAS).
- Carefully pack the powdered sample into a solid-state NMR rotor of the appropriate size (e.g., 4 mm). Ensure the sample is packed tightly to prevent wobbling during spinning.

Instrumentation and Data Acquisition

- Spectrometer: A Bruker Avance spectrometer or a similar high-field solid-state NMR instrument.

- Probes: A double-resonance MAS probe for ^{13}C and ^1H experiments, and a dedicated or multinuclear probe for ^{27}Al experiments.
- Magic Angle Spinning (MAS): Spin the sample at a high rate (e.g., 8-14 kHz) to average out anisotropic interactions and obtain high-resolution spectra.[\[10\]](#)[\[11\]](#)
- ^{13}C NMR:
 - Technique: Cross-polarization magic angle spinning (CP/MAS) is typically used to enhance the signal of the low-abundance ^{13}C nuclei.[\[12\]](#)
 - Decoupling: High-power proton decoupling is applied during acquisition to remove ^1H - ^{13}C scalar couplings.[\[13\]](#)
- ^{27}Al NMR:
 - Technique: Single-pulse MAS experiments are generally sufficient due to the 100% natural abundance of ^{27}Al .
 - Referencing: Chemical shifts are referenced externally to a standard, such as a 1.1 M aqueous solution of $\text{Al}(\text{NO}_3)_3$.
- ^1H NMR:
 - Technique: CRAMPS (Combined Rotation and Multiple-Pulse Spectroscopy) may be required to achieve high resolution by suppressing strong ^1H - ^1H dipolar couplings.[\[13\]](#)

Raman Spectroscopy

Sample Preparation

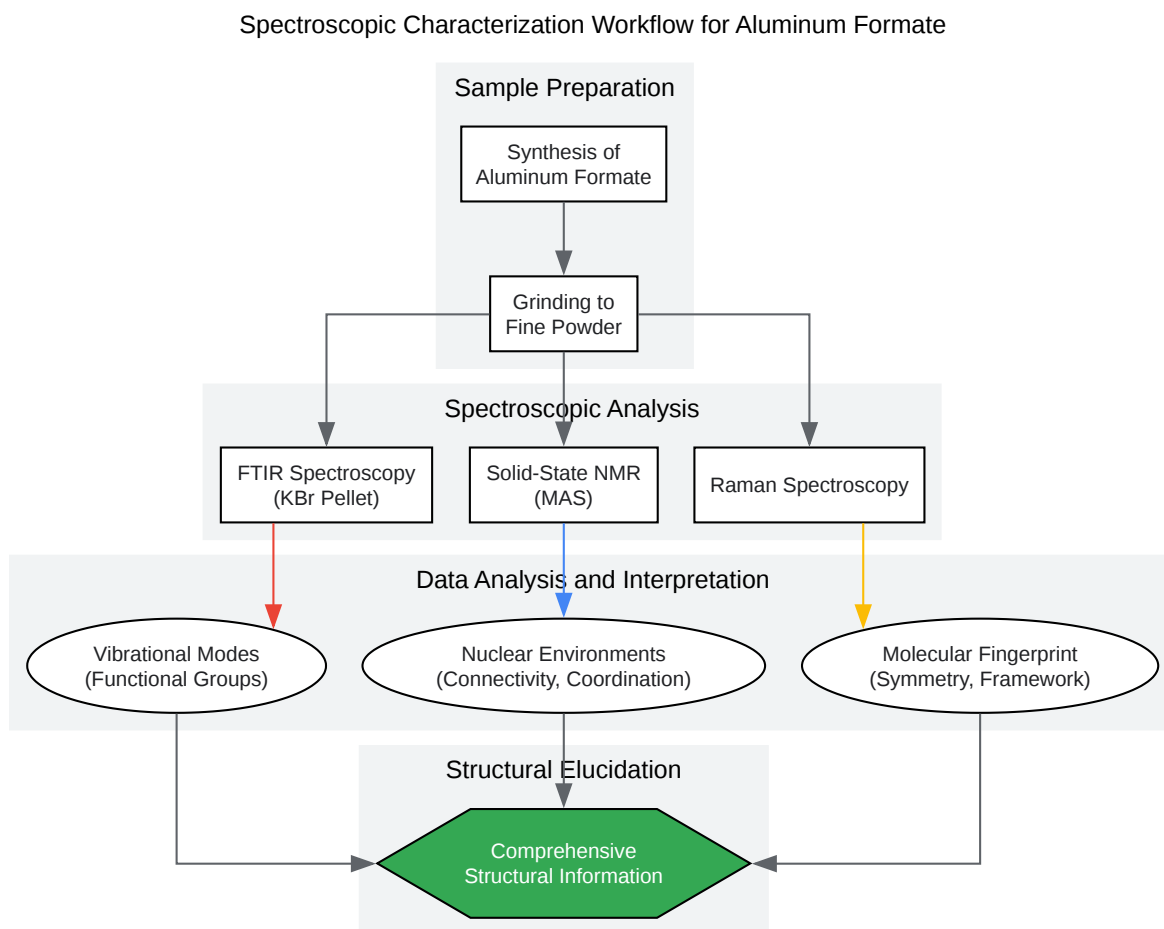
- Place a small amount of the solid **aluminum formate** sample onto a suitable substrate, such as an aluminum slide or a glass microscope slide.[\[14\]](#) No further preparation is typically needed for solid samples.[\[1\]](#)

Instrumentation and Data Acquisition

- Spectrometer: A micro-Raman spectrometer, such as a Renishaw inVia or Horiba LabRAM, is suitable for solid-state analysis.
- Laser Excitation: A common choice is a 785 nm solid-state laser to minimize fluorescence, although other wavelengths like 532 nm can also be used.[15]
- Objective: A microscope objective (e.g., 40x) is used to focus the laser onto the sample and collect the scattered light.[14]
- Data Acquisition:
 - Focus the laser on the sample surface.
 - Acquire the Raman spectrum over the desired spectral range (e.g., 100-3200 cm^{-1}).
 - The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.[16]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **aluminum formate**.



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Caption: Workflow for the spectroscopic characterization of **aluminum formate**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Aluminum Formate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211560#spectroscopic-data-of-aluminum-formate-ir-nmr-raman]

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